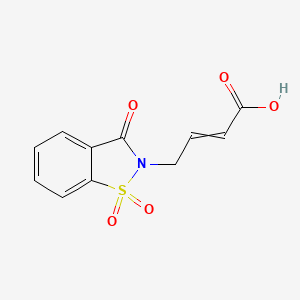

4-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)but-2-enoic acid

CAS No.:

Cat. No.: VC16761502

Molecular Formula: C11H9NO5S

Molecular Weight: 267.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H9NO5S |

|---|---|

| Molecular Weight | 267.26 g/mol |

| IUPAC Name | 4-(1,1,3-trioxo-1,2-benzothiazol-2-yl)but-2-enoic acid |

| Standard InChI | InChI=1S/C11H9NO5S/c13-10(14)6-3-7-12-11(15)8-4-1-2-5-9(8)18(12,16)17/h1-6H,7H2,(H,13,14) |

| Standard InChI Key | ZUTPNDGBTIEHCS-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC=CC(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 4-(1,1,3-trioxo-1,2-benzothiazol-2-yl)but-2-enoic acid, reflects its core structure: a benzisothiazole ring system (1,2-benzisothiazol-3(2H)-one 1,1-dioxide) conjugated to a but-2-enoic acid group via a methylene bridge . The (2E)-configured double bond in the but-2-enoic acid chain imposes geometric constraints that influence reactivity and intermolecular interactions . Key structural identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 267.26 g/mol | |

| CAS Number | 10295-14-4 | |

| Melting Point | 198–199°C | |

| Predicted Boiling Point | 555.6±60.0°C | |

| Density | 1.558±0.06 g/cm³ | |

| pKa | 4.36±0.10 |

The planar benzisothiazole ring, with its electron-withdrawing sulfone () and ketone () groups, creates a polarized system capable of hydrogen bonding and π-π stacking . The but-2-enoic acid moiety introduces carboxylic acid functionality, enabling salt formation and further derivatization .

Spectroscopic and Computational Data

The compound’s Canonical SMILES (\text{C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC=CC(=O)O) and InChIKey () provide unambiguous representations for database searches . Computational predictions of its aqueous solubility and lipophilicity (LogP) remain areas for experimental validation, though the measured pKa of 4.36 suggests moderate acidity, likely from the carboxylic acid group .

Biological Activities and Mechanistic Insights

Antimicrobial Properties

Although direct evidence is lacking, the benzisothiazole moiety’s ability to generate reactive oxygen species (ROS) and disrupt bacterial biofilms has been documented in related compounds . For example, 1,2-benzisothiazol-3(2H)-one derivatives inhibit Staphylococcus aureus growth at MIC values of 8–16 µg/mL.

Future Research Directions

-

Biological Screening: High-throughput assays to evaluate antimicrobial, anticancer, and antiviral activities.

-

Synthetic Optimization: Development of enantioselective routes to access stereoisomers for structure-activity relationship (SAR) studies.

-

Environmental Fate Studies: Biodegradation and bioaccumulation assessments to guide regulatory policies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume